2H-Imidazo[4,5-c]pyridine-2-thione, 1,3-dihydro-1-phenyl-
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Overview
Description
2H-Imidazo[4,5-c]pyridine-2-thione, 1,3-dihydro-1-phenyl- is a heterocyclic compound that belongs to the imidazole family Imidazole derivatives are known for their broad range of chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Imidazo[4,5-c]pyridine-2-thione, 1,3-dihydro-1-phenyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with carbon disulfide and an alkylating agent to form the desired thione compound. The reaction conditions often require the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2H-Imidazo[4,5-c]pyridine-2-thione, 1,3-dihydro-1-phenyl- undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form the corresponding sulfoxide or sulfone.
Reduction: The compound can be reduced to form the corresponding thiol derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted imidazo[4,5-c]pyridine derivatives depending on the reagents used.
Scientific Research Applications
2H-Imidazo[4,5-c]pyridine-2-thione, 1,3-dihydro-1-phenyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2H-Imidazo[4,5-c]pyridine-2-thione, 1,3-dihydro-1-phenyl- involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity by forming stable complexes. This inhibition can occur through various pathways, including competitive, non-competitive, and allosteric inhibition. The exact molecular targets and pathways depend on the specific biological context and the nature of the enzyme or receptor involved .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Another fused heterocyclic compound with similar structural features but different biological activities.
Benzimidazole: Contains a fused benzene and imidazole ring, widely studied for its pharmacological properties.
Thiazole: A sulfur-containing heterocycle with diverse chemical and biological applications.
Uniqueness
2H-Imidazo[4,5-c]pyridine-2-thione, 1,3-dihydro-1-phenyl- is unique due to its specific fused ring system and the presence of a thione group. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds .
Properties
CAS No. |
61531-50-8 |
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Molecular Formula |
C12H9N3S |
Molecular Weight |
227.29 g/mol |
IUPAC Name |
1-phenyl-3H-imidazo[4,5-c]pyridine-2-thione |
InChI |
InChI=1S/C12H9N3S/c16-12-14-10-8-13-7-6-11(10)15(12)9-4-2-1-3-5-9/h1-8H,(H,14,16) |
InChI Key |
SPJLIDIJACVKNA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=NC=C3)NC2=S |
Origin of Product |
United States |
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